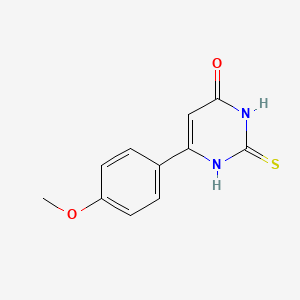

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)9-6-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATNPSPOECSJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358267 | |

| Record name | 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33166-87-9 | |

| Record name | 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the prevalent synthetic strategy, the Biginelli reaction, offering a detailed mechanistic explanation and a step-by-step experimental protocol. Furthermore, it covers the purification and characterization of the target molecule, supported by spectroscopic data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important scaffold.

Introduction: The Significance of the Dihydropyrimidinone Core

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold and its thio-analogs are privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] These activities include, but are not limited to, antiviral, antitumor, anti-inflammatory, and antihypertensive properties.[3] The biological relevance of these compounds has spurred significant interest in the development of efficient and versatile synthetic methodologies. The title compound, 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, incorporates the pharmacologically active dihydropyrimidinethione core functionalized with a methoxyphenyl group, a common motif in bioactive molecules.

The Synthetic Cornerstone: The Biginelli Reaction

The most prominent and widely adopted method for the synthesis of dihydropyrimidinones and their thio-analogs is the Biginelli reaction.[2][4][5] First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component condensation reaction offers a straightforward and atom-economical route to this class of heterocyclic compounds.[4][6] The classical Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or, in this case, thiourea.[7]

Reaction Mechanism: A Stepwise Look at the Cyclocondensation

The mechanism of the Biginelli reaction has been the subject of extensive study, with the currently accepted pathway involving a series of acid-catalyzed steps.[4][8][9] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde (4-methoxybenzaldehyde) and thiourea to form an N-acyliminium ion intermediate.[9][10] This electrophilic intermediate is then attacked by the enol form of the β-dicarbonyl compound (ethyl benzoylacetate). The subsequent cyclization through the nucleophilic attack of the remaining thiourea nitrogen onto the carbonyl group of the β-dicarbonyl moiety, followed by dehydration, yields the final dihydropyrimidinethione product.[4]

Figure 1: Proposed mechanism of the Biginelli reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one via the Biginelli reaction.

Starting Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Methoxybenzaldehyde | 136.15 | 10 | 1.36 g |

| Ethyl Benzoylacetate | 192.21 | 10 | 1.92 g |

| Thiourea | 76.12 | 15 | 1.14 g |

| Ethanol (95%) | - | - | 25 mL |

| Concentrated HCl | - | catalytic | ~5 drops |

Reaction Workflow

Figure 2: Experimental workflow for the synthesis.

Detailed Procedure

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl benzoylacetate (1.92 g, 10 mmol), and thiourea (1.14 g, 15 mmol) in 25 mL of 95% ethanol.

-

Stir the mixture to dissolve the solids.

-

Carefully add a catalytic amount of concentrated hydrochloric acid (approximately 5 drops).

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A solid precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (2 x 10 mL).[11]

-

Recrystallize the crude product from hot ethanol to obtain the pure 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a solid.[12]

-

Dry the purified product in a vacuum oven.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

| Spectroscopic Data | Expected Values |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.2 (s, 1H, NH), ~9.5 (s, 1H, NH), ~7.2-7.4 (m, 4H, Ar-H), ~5.2 (d, 1H, CH), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 1H, CH of pyrimidine ring) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~175 (C=S), ~165 (C=O), ~160 (C-O of Ar), ~145 (Ar-C), ~128 (Ar-CH), ~114 (Ar-CH), ~100 (C5 of pyrimidine), ~55 (OCH₃), ~54 (C4 of pyrimidine) |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~1680 (C=O stretching), ~1580 (C=C stretching), ~1250 (C-O stretching) |

| Mass Spectrometry (m/z) | [M+H]⁺ expected at 249.07 |

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one utilizing the well-established Biginelli reaction. The provided experimental protocol, along with the mechanistic insights and characterization data, serves as a valuable resource for researchers in organic and medicinal chemistry. The straightforward nature of this one-pot synthesis makes it an attractive route for accessing this important heterocyclic scaffold for further investigation and drug discovery efforts.

References

-

Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Mechanism of the Biginelli Reaction. J. Org. Chem., 83, 12143-12153. Available at: [Link]

-

Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016). ResearchGate. Available at: [Link]

-

Ambatwar, R., Gupta, V., Kumar, S., & Khatik, G. L. (2024). Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives. Mini-Reviews in Organic Chemistry, 21(8), 811-832. Available at: [Link]

-

Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. (2023). ProQuest. Available at: [Link]

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

-

BIGINELLI REACTION. (n.d.). SlideShare. Available at: [Link]

-

Reaction Mechanism, These results proved that Biginelli reaction... (n.d.). ResearchGate. Available at: [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). PMC. Available at: [Link]

-

An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][2][8]triazin-6(2H)-ones and Their Antibacterial Activity. (2020). MDPI. Available at: [Link]

-

Supporting Information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:...). (n.d.). Preprints.org. Available at: [Link]

- thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones deri. (n.d.). [No Source Found].

-

Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Available at: [Link]

-

Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -... (n.d.). SciELO South Africa. Available at: [Link]

-

Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (n.d.). Jetir.org. Available at: [Link]

- Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). [No Source Found].

-

(1)H,(13)C and (19)F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d(6). (2010). PubMed. Available at: [Link]

-

Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. (n.d.). PrepChem.com. Available at: [Link]

-

Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. (2025). Academia Open. Available at: [Link]

-

Ethyl 4-methoxyphenyl-4-oxobutanoate. (n.d.). PubChem. Available at: [Link]

-

Synthesis and Phosphonylation of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. (2024). ResearchGate. Available at: [Link]

- thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones deri. (n.d.). [No Source Found].

-

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2007). ResearchGate. Available at: [Link]

-

(4R)-6-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione. (n.d.). PubChem. Available at: [Link]

-

Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2020). PMC. Available at: [Link]

-

International Journal of Drug Development & Research. (2010). IT Medical Team. Available at: [Link]

-

Synthesis of 6-(Alkylthio)-2-aryl-2H-pyrazolo[3,4-d]pyrimidines. (2025). ResearchGate. Available at: [Link]

-

Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. (2022). MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction - ProQuest [proquest.com]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. BIGINELLI REACTION | PPT [slideshare.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiouracil Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil and thymine.[1] Within this broad class, 2-thioxo-dihydropyrimidinones, also known as thiouracil derivatives, have garnered significant attention for their diverse pharmacological potential. These heterocyclic compounds are recognized for a wide spectrum of activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3] The compound 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one belongs to this promising class of molecules. Its structural features, particularly the 4-methoxyphenyl substituent, are often associated with modulation of biological activity in various therapeutic targets. This guide provides a comprehensive overview of its physicochemical properties, offering a critical foundation for its potential development as a therapeutic agent.

Synthesis and Molecular Architecture

The synthesis of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is typically achieved through the well-established Biginelli reaction, a one-pot multicomponent condensation.[4] This reaction involves the acid-catalyzed cyclocondensation of 4-methoxybenzaldehyde, a β-keto ester such as ethyl acetoacetate, and thiourea.[2][5] The elegance of the Biginelli reaction lies in its efficiency and atom economy, allowing for the straightforward construction of the dihydropyrimidine core.

Proposed Synthetic Pathway: The Biginelli Reaction

Caption: The Biginelli reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for the synthesis of analogous thiouracil derivatives:[2][5]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in ethanol (50 mL).

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reaction: Heat the mixture to reflux with constant stirring for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to yield the pure product.

Structural Elucidation and Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl ring, typically as two doublets in the range of δ 6.8-7.5 ppm. The methoxy group protons will appear as a singlet at approximately δ 3.8 ppm. The NH protons of the pyrimidine ring are expected to resonate as two distinct broad singlets at downfield shifts, likely above δ 9.0 ppm.[2] The vinylic proton on the dihydropyrimidine ring would likely appear as a singlet around δ 5.5-6.0 ppm.

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the thiocarbonyl group (C=S) in the range of δ 175-185 ppm. The carbonyl carbon (C=O) is expected around δ 160-165 ppm. The aromatic carbons will appear in the δ 114-160 ppm region, with the methoxy-substituted carbon being the most downfield. The methoxy carbon itself will be observed around δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹[2]

-

C=O stretching: A strong absorption around 1650-1680 cm⁻¹[6]

-

C=S stretching: A band in the region of 1150-1250 cm⁻¹

-

C-O-C stretching (ether): Strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₂S), which is 234.28 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the pyrimidine ring.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Summary of Physicochemical Data (Predicted)

| Property | Predicted Value/Characteristic | Justification/Reference |

| Molecular Formula | C₁₁H₁₀N₂O₂S | - |

| Molecular Weight | 234.28 g/mol | - |

| Melting Point | >200 °C | Analogous thioxo-dihydropyrimidines exhibit high melting points, e.g., 222-224 °C.[1] |

| Solubility | Poorly soluble in water; sparingly soluble in alcohols; soluble in polar aprotic solvents (DMSO, DMF). | General characteristic of this class of heterocyclic compounds. |

| pKa | Weakly acidic due to the N-H protons of the thiouracil ring. | The amide-like protons can be deprotonated under basic conditions. |

| LogP | Moderately lipophilic. | The presence of the 4-methoxyphenyl group increases lipophilicity. |

Crystal Structure and Intermolecular Interactions

While the specific crystal structure of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has not been reported, analysis of closely related compounds reveals important structural features. For instance, the crystal structure of a similar dihydropyrimidine derivative shows that the dihydropyrimidine ring is not planar.[8] Furthermore, the crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-H groups of the pyrimidine ring and the sulfur and oxygen atoms.[8] These hydrogen bonding interactions are crucial for the solid-state stability and can influence the dissolution rate of the compound.

Potential Biological and Pharmacological Significance

The dihydropyrimidinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Thiouracil derivatives, in particular, have shown a broad range of biological activities.[1][2][4]

-

Antiviral Activity: The structural similarity to nucleobases makes these compounds candidates for antiviral drug development, potentially acting as inhibitors of viral polymerases or proteases.[2]

-

Anticancer Activity: Many pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory Activity: Some thiouracil derivatives have been shown to possess significant anti-inflammatory properties.

-

Antibacterial and Antifungal Activity: The thiouracil moiety is also associated with antimicrobial effects.

The 4-methoxyphenyl group can play a significant role in modulating these activities through electronic and steric effects, potentially enhancing binding to target proteins.

Workflow for Physicochemical Characterization

Caption: A typical workflow for the characterization of a novel compound.

Conclusion

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a promising heterocyclic compound with a strong foundation for further investigation in drug discovery and development. Its synthesis via the Biginelli reaction is efficient, and its structural and physicochemical properties, predicted from closely related analogs, suggest it is a stable molecule with drug-like characteristics. The broad biological activities associated with the thiouracil scaffold make this compound a compelling candidate for screening in various therapeutic areas. Further experimental validation of the predicted properties and comprehensive biological evaluation are warranted to fully elucidate its potential as a novel therapeutic agent.

References

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

-

In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (n.d.). Trends in Sciences. [Link]

-

Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. (2025). Academia Open. [Link]

-

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (n.d.). National Institutes of Health. [Link]

-

Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. (n.d.). National Institutes of Health. [Link]

-

Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

-

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2007). ResearchGate. [Link]

-

RESEARCH OF THE THYXO-6-PHENYLPYRIMIDIN-4-OH ALKYLATION REACTION WITH C4-C9 ALKYLHALOGENIDES. (n.d.). [Link]

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). MDPI. [Link]

-

Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). [Link]

-

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubChem. [Link]

-

thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones derivatives. (n.d.). [Link]

Sources

- 1. Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile] | Academia Open [acopen.umsida.ac.id]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. rsc.org [rsc.org]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. mdpi.com [mdpi.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

Spectroscopic Blueprint of a Promising Heterocycle: A Technical Guide to 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Dihydropyrimidinone (DHPM) scaffolds and their thio-analogs are known to exhibit a wide range of biological activities.[1][2][3][4][5] A thorough understanding of their structural and electronic properties, as revealed through spectroscopic techniques, is paramount for further derivatization, structure-activity relationship (SAR) studies, and overall advancement in the discovery of novel therapeutics. This document presents a detailed, predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in established principles and comparative analysis with structurally related molecules. While experimental data for this specific molecule is not publicly available, this guide serves as a robust predictive blueprint for researchers in the field.

Introduction: The Significance of Dihydropyrimidinethiones

The dihydropyrimidinone (DHPM) core and its thione derivatives are privileged scaffolds in medicinal chemistry, renowned for their diverse pharmacological profiles, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The title compound, 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, incorporates the pharmacologically significant 4-methoxyphenyl moiety, suggesting its potential for biological activity. The synthesis of such compounds is often achieved through the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[1][2][6][7] This efficient synthesis makes this class of compounds readily accessible for further investigation.

This guide is structured to provide a deep dive into the expected spectroscopic data of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, offering a detailed rationale for the predicted spectral features.

Predicted ¹H NMR Spectroscopic Analysis

Experimental Protocol (Predicted): The ¹H NMR spectrum would be recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would serve as the internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | N¹-H |

| ~10.0 | Singlet | 1H | N³-H |

| ~7.5 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~7.0 | Doublet | 2H | Ar-H (meta to OCH₃) |

| ~5.8 | Singlet | 1H | C⁵-H |

| ~3.8 | Singlet | 3H | OCH₃ |

Interpretation and Rationale:

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the dihydropyrimidinethione core and the 4-methoxyphenyl substituent.

-

N-H Protons: Two broad singlets are expected in the downfield region, corresponding to the two N-H protons of the dihydropyrimidine ring. The deshielding effect of the adjacent carbonyl and thione groups, as well as their involvement in hydrogen bonding, contributes to their low-field chemical shifts.

-

Aromatic Protons: The 4-methoxyphenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the electron-donating methoxy group are expected to be more shielded and thus resonate at a slightly lower chemical shift compared to the meta protons.

-

Vinyl Proton: A singlet corresponding to the C⁵-H proton is predicted. Its chemical shift is influenced by the electronic environment of the α,β-unsaturated carbonyl system.

-

Methoxyphenyl Protons: A sharp singlet integrating to three protons is expected for the methoxy group, a characteristic feature of this substituent.[8][9][10][11][12]

Logical Relationship Diagram:

Caption: Predicted ¹H NMR signal assignments for the target molecule.

Predicted ¹³C NMR Spectroscopic Analysis

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be acquired on a 100 MHz spectrometer in DMSO-d₆ with complete proton decoupling.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=S (C²) |

| ~162 | C=O (C⁴) |

| ~160 | Ar-C (para to CH) |

| ~145 | C⁶ |

| ~130 | Ar-C (ipso) |

| ~128 | Ar-CH (ortho to OCH₃) |

| ~114 | Ar-CH (meta to OCH₃) |

| ~105 | C⁵ |

| ~55 | OCH₃ |

Interpretation and Rationale:

The predicted ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule.

-

Thione and Carbonyl Carbons: The C=S carbon (C²) is expected to resonate at a significantly downfield chemical shift, typically around 175 ppm. The C=O carbon (C⁴) will also be in the downfield region, around 162 ppm. The thione carbon generally appears at a lower field than the corresponding carbonyl carbon.

-

Aromatic Carbons: The aromatic carbons of the 4-methoxyphenyl ring will show distinct signals. The carbon bearing the methoxy group (para to the pyrimidine ring) will be the most deshielded aromatic carbon. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.[8][13][14][15][16]

-

Pyrimidine Ring Carbons: The C⁶ carbon, being part of an enamine-like system and attached to an aromatic ring, is expected to be deshielded. The C⁵ carbon will be more shielded.

-

Methoxy Carbon: The carbon of the methoxy group will give a characteristic signal around 55 ppm.[13][14][15]

Predicted Infrared (IR) Spectroscopic Analysis

Experimental Protocol (Predicted): The IR spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer with the sample prepared as a KBr pellet.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3100 | Medium, Broad | N-H stretching |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (OCH₃) |

| ~1680 | Strong | C=O stretching (amide) |

| ~1600, ~1510 | Strong | Aromatic C=C stretching |

| ~1250 | Strong | C=S stretching |

| ~1240 | Strong | Ar-O-C asymmetric stretching |

| ~1030 | Strong | Ar-O-C symmetric stretching |

Interpretation and Rationale:

The IR spectrum will be instrumental in identifying the key functional groups present in the molecule.

-

N-H Stretching: A broad band in the region of 3200-3100 cm⁻¹ is expected due to the stretching vibrations of the two N-H groups, with the broadening attributed to hydrogen bonding.

-

C=O Stretching: A strong absorption band around 1680 cm⁻¹ is characteristic of the amide C=O stretching vibration in the dihydropyrimidinone ring.

-

C=S Stretching: The C=S stretching vibration is expected to appear as a strong band around 1250 cm⁻¹. The position of this band can be variable and is sensitive to the surrounding molecular structure.[17][18][19][20]

-

Aromatic C=C Stretching: Strong bands in the 1600-1500 cm⁻¹ region are indicative of the aromatic ring.

-

C-O Stretching: The characteristic asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage of the methoxy group are expected around 1240 cm⁻¹ and 1030 cm⁻¹, respectively.

Experimental Workflow Diagram:

Caption: A typical workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Predicted Mass Spectrometric (MS) Analysis

Experimental Protocol (Predicted): The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 234

-

Major Fragments:

-

m/z = 201 ([M-SH]⁺)

-

m/z = 135 ([M-C₇H₇O]⁺)

-

m/z = 107 ([C₇H₇O]⁺)

-

m/z = 77 ([C₆H₅]⁺)

-

Interpretation and Rationale:

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule, which aids in structure elucidation.

-

Molecular Ion Peak: The molecular ion peak (M⁺) is expected at m/z = 234, corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₂S).

-

Fragmentation Pathways: The fragmentation of dihydropyrimidinones and their thio-analogs can be complex.[21][22][23][24][25] Key predicted fragmentation pathways for 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one include:

-

Loss of a sulfhydryl radical (•SH) to give a fragment at m/z = 201.

-

Cleavage of the bond between the pyrimidine ring and the methoxyphenyl group, leading to fragments at m/z = 135 (pyrimidinethione fragment) and m/z = 107 (methoxyphenyl cation).

-

Further fragmentation of the methoxyphenyl cation by loss of CO would yield a fragment at m/z = 77, corresponding to the phenyl cation.

-

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The predicted ¹H NMR, ¹³C NMR, IR, and Mass spectral data, along with their interpretations, offer a valuable resource for the identification and characterization of this and structurally related compounds. The presented information is grounded in the established principles of spectroscopic analysis and supported by comparative data from the scientific literature. This guide is intended to empower researchers in drug discovery and development by providing a solid foundation for their synthetic and analytical endeavors with this promising class of heterocyclic compounds.

References

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). International Journal of Organic Chemistry. [Link]

-

Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. (2012). ChemInform. [Link]

-

The Biginelli Dihydropyrimidine Synthesis. (2000). Tetrahedron. [Link]

-

Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). Accounts of Chemical Research. [Link]

-

Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. (2013). Journal of Chemistry. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Biginelli reaction. (n.d.). Wikipedia. [Link]

-

The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (1976). Canadian Journal of Chemistry. [Link]

-

The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (1976). Canadian Journal of Chemistry. [Link]

-

Exploring the binding mechanism of dihydropyrimidinones to human serum albumin: spectroscopic and molecular modeling techniques. (2011). Journal of Molecular Structure. [Link]

-

4-Methoxyphenyl propyl ether. (n.d.). SpectraBase. [Link]

-

The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (1967). Canadian Journal of Chemistry. [Link]

-

(a) and (b) FT-IR spectroscopy analysis of DHPM, CQD and CQD–DHPM. (n.d.). ResearchGate. [Link]

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate. [Link]

-

Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Advances. [Link]

-

Supporting Information - Sustainable Carbonaceous Nanomaterial Supported Palladium as an Efficient Ligand-Free Heterogeneous Catalyst for Suzuki-Miyaura Coupling. (2024). The Royal Society of Chemistry. [Link]

-

The C = S stretching frequency in the infrared spectra of studied compounds. (n.d.). ResearchGate. [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). The Journal of Physical Chemistry A. [Link]

-

I.r. frequencies, m(cm )1 ) of thiones and their cyanosilver(I) complexes. (n.d.). ResearchGate. [Link]

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological... (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Supporting Information Assessment of Dihydropyrimidinone based Nanocomposites as Multifunctional Anti-cancer Drug. (n.d.). The Royal Society of Chemistry. [Link]

-

Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. (n.d.). ResearchGate. [Link]

-

(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2018). Natural Product Communications. [Link]

-

1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (1964). Canadian Journal of Chemistry. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. (2025). Academia Open. [Link]

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2017). Molbank. [Link]

-

The features of IR spectrum. (n.d.). SlideShare. [Link]

-

RESEARCH OF THE THYXO-6-PHENYLPYRIMIDIN-4-OH ALKYLATION REACTION WITH C4-C9 ALKYLHALOGENIDES. (2021). MOSM2021. [Link]

-

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (2023). Trends in Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile] | Academia Open [acopen.umsida.ac.id]

- 5. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]

- 6. scispace.com [scispace.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. 4-Methoxybiphenyl(613-37-6) 1H NMR [m.chemicalbook.com]

- 10. 4-Methoxyphenol(150-76-5) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. article.sapub.org [article.sapub.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. sphinxsai.com [sphinxsai.com]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. cdnsciencepub.com [cdnsciencepub.com]

discovery and history of dihydropyrimidinone compounds

An In-Depth Technical Guide to the Discovery and History of Dihydropyrimidinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry. Their story begins with a serendipitous discovery in the late 19th century and has evolved into a cornerstone of multicomponent reactions, providing a versatile scaffold for drug discovery. This guide delves into the seminal discovery of DHPMs by Pietro Biginelli, the subsequent elucidation of the reaction mechanism, the evolution of synthetic methodologies, and the profound impact of these compounds on modern pharmacology. Through a blend of historical context, mechanistic insights, and practical experimental protocols, this document serves as a comprehensive resource for professionals in the field.

The Genesis: Pietro Biginelli's Serendipitous Discovery

In 1891, the Italian chemist Pietro Biginelli, while working in the laboratory of Hugo Schiff in Florence, reported a novel one-pot, three-component reaction.[1][2] By heating a mixture of an aromatic aldehyde, ethyl acetoacetate, and urea in ethanol with a catalytic amount of acid, he isolated a crystalline product.[1][3][4] This straightforward synthesis yielded a class of compounds that would later be known as 3,4-dihydropyrimidin-2(1H)-ones, or "Biginelli compounds".[4][5] Initially, the reaction garnered little attention, being considered somewhat of an academic curiosity in an era when condensation reactions with urea were deemed "old-fashioned".[1] It wasn't until the latter half of the 20th century that the true potential of the Biginelli reaction and its products was recognized, primarily due to the discovery of their significant biological activities.[1][6]

The original reaction, as reported by Biginelli, involved the condensation of benzaldehyde, ethyl acetoacetate, and urea under acidic conditions.[7] This acid-catalyzed cyclocondensation provided a direct and efficient route to a highly functionalized heterocyclic system.[3][8]

Unraveling the Mechanism: A Journey of Scientific Inquiry

For many years after its discovery, the mechanism of the Biginelli reaction remained a subject of debate. Several pathways were proposed, and it was not until the late 20th century that a consensus began to emerge, largely thanks to spectroscopic studies.

Early Mechanistic Proposals

Initial hypotheses centered around different possible initial steps. One proposal suggested an initial aldol condensation between the aldehyde and the β-ketoester.[5] Another theory posited that the reaction commenced with the condensation of the aldehyde and urea.[8][9] A third possibility involved the initial reaction between the β-ketoester and urea.[3]

In 1973, a mechanism proposed by Sweet suggested that the rate-limiting step was the aldol condensation of ethyl acetoacetate and the aryl aldehyde, leading to a carbenium ion intermediate.[5][7] This intermediate was then thought to be intercepted by urea to form an open-chain ureide, which subsequently cyclized and dehydrated to yield the final dihydropyrimidinone.[5]

The Currently Accepted Mechanism: The N-Acyliminium Ion Pathway

In 1997, through detailed NMR spectroscopic studies, C. Oliver Kappe provided compelling evidence for a mechanism involving an N-acyliminium ion as the key intermediate.[10] This is now the widely accepted pathway for the Biginelli reaction.[5]

The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, affords the dihydropyrimidinone product.[5][10]

Caption: The N-Acyliminium Ion Mechanism of the Biginelli Reaction.

Evolution of a Classic: Modern Synthetic Methodologies

While the classical Biginelli reaction is effective, it often suffers from drawbacks such as harsh reaction conditions, long reaction times, and moderate yields, particularly with certain substrates.[11] This has spurred significant research into developing more efficient and environmentally benign synthetic protocols.

Catalytic Advancements

A major focus of modern Biginelli reaction development has been the exploration of a wide array of catalysts. Both Brønsted and Lewis acids have been shown to effectively promote the reaction.[5]

-

Lewis Acids: A plethora of Lewis acids, such as Yb(OTf)₃, LiBr, B(OH)₃, CuI, and ZrCl₄, have been successfully employed as catalysts.[12] These catalysts enhance the electrophilicity of the key intermediates, thereby accelerating the reaction rate.

-

Brønsted Acids: Apart from classical mineral acids, solid-supported acids and ionic liquids with acidic properties have also been utilized to facilitate easier catalyst recovery and recycling.[13][14]

Greener Reaction Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and microwave-assisted Biginelli reactions.

-

Solvent-Free Synthesis: Conducting the reaction in the absence of a solvent at elevated temperatures has been shown to be highly effective, often leading to higher yields and simpler work-up procedures.[13][15]

-

Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, while often improving product yields.[6][15]

Comparative Yields of Different Methodologies

The advancements in synthetic protocols have led to significant improvements in the yields of dihydropyrimidinones. The following table provides a comparative overview of yields for the synthesis of a model DHPM using different methods.

| Method | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| Classical | HCl | Ethanol, Reflux | 18-24 h | 40-60 | [11] |

| Lewis Acid | Yb(OTf)₃ | Acetonitrile, Reflux | 4-6 h | 85-95 | [12] |

| Solvent-Free | None | 100-105 °C | 1-2 h | 80-92 | [13] |

| Microwave | La₂O₃ | Solvent-Free, 320 W | 20-60 s | ~98 | [6] |

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of a Dihydropyrimidinone

This protocol provides a detailed, step-by-step methodology for a modern, efficient, and environmentally friendly Biginelli reaction.

Objective: To synthesize 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

Materials:

-

4-Methoxybenzaldehyde (1.36 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Urea (0.90 g, 15 mmol)

-

Lanthanum(III) oxide (La₂O₃) (0.33 g, 1 mmol, 10 mol%)

-

Ethanol (for recrystallization)

-

Microwave synthesizer

Procedure:

-

In a 25 mL round-bottom flask suitable for microwave synthesis, combine 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and lanthanum(III) oxide (1 mmol).

-

Thoroughly mix the reactants using a spatula until a homogeneous paste is formed.

-

Place the flask in the microwave synthesizer and irradiate the mixture at 320 W for 60 seconds. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Add 20 mL of cold water to the reaction mixture and stir vigorously.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone as a white crystalline solid.

-

Dry the product under vacuum and determine the yield. Characterize the compound using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

From Bench to Bedside: The Pharmacological Significance of DHPMs

The resurgence of interest in the Biginelli reaction is intrinsically linked to the discovery of the diverse and potent biological activities of dihydropyrimidinones.[6] The DHPM scaffold is now considered a "privileged structure" in medicinal chemistry.[15]

Calcium Channel Blockers and Antihypertensive Agents

Certain DHPMs exhibit structural similarities to the dihydropyridine class of calcium channel blockers, such as nifedipine.[10] This has led to the development of DHPM-based compounds with potent calcium channel modulating activity, making them valuable candidates for the treatment of cardiovascular diseases, including hypertension.[5]

Mitotic Kinesin Eg5 Inhibitors: The Monastrol Story

A landmark discovery in the application of DHPMs was the identification of Monastrol as a potent and specific inhibitor of the mitotic kinesin Eg5.[6] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. Monastrol and its analogs have become invaluable tools for studying mitosis and represent a promising class of anti-cancer agents.[6]

Caption: Therapeutic Applications of the DHPM Scaffold.

Other Therapeutic Applications

The versatility of the DHPM scaffold has led to its exploration in a wide range of therapeutic areas. DHPM derivatives have been reported to possess antiviral, antibacterial, anti-inflammatory, and antioxidant activities, among others.[6][8] This broad spectrum of biological activity underscores the importance of the Biginelli reaction in modern drug discovery and development.

Conclusion

From its humble beginnings as a 19th-century curiosity, the Biginelli reaction has blossomed into a powerful tool for the synthesis of dihydropyrimidinones. The journey from discovery to the elucidation of its mechanism and the development of modern, efficient protocols is a testament to the enduring power of chemical synthesis. The remarkable pharmacological properties of the DHPM scaffold have solidified its place in medicinal chemistry, with applications ranging from cardiovascular disease to oncology. As synthetic methodologies continue to evolve and our understanding of the biological roles of DHPMs deepens, the legacy of Pietro Biginelli is set to inspire future generations of scientists in their quest for novel therapeutics.

References

- Wikipedia. Biginelli reaction. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]

- Organic Chemistry Portal. Biginelli Reaction. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]

- Sigma-Aldrich. Biginelli Reaction. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-explorer/biginelli-reaction]

- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo971010u]

- PowerPoint Presentation. BIGINELLI REACTION. [URL: https://www.slideshare.net/slideshow/biginelli-reaction/35607317]

- Kaur, J., & Singh, G. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/d5ob00180c]

- ResearchGate. Pietro Biginelli: The Man Behind the Reaction. [URL: https://www.researchgate.net/publication/236136248_Pietro_Biginelli_The_Man_Behind_the_Reaction]

- ChemistryViews. (2011). Pietro Biginelli: The Man Behind the Reaction. [URL: https://www.chemistryviews.org/details/ezine/1082015/Pietro_Biginelli_The_Man_Behind_the_Reaction/]

- Kumar, S., & Singh, R. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8599923/]

- ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. [URL: https://www.researchgate.net/publication/303503253_A_Mini_Review_Biginelli_Reaction_for_the_Synthesis_of_Dihydropyrimidinones]

- ResearchGate. (2015). (PDF) BIGINELLI REACTION REVIEW. [URL: https://www.researchgate.net/publication/281149488_BIGINELLI_REACTION_REVIEW]

- Molecules. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8401340/]

- International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. [URL: https://ijppr.humanjournals.com/dihydropyrimidinone-synthesis-and-pharmacological-action-an-overview/]

- Molecules. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. [URL: https://www.mdpi.com/1420-3049/26/12/3720]

- ResearchGate. Preparation of dihydropyrimidinone derivatives. [URL: https://www.researchgate.

- ResearchGate. Graphical timeline of key developments in the Biginelli reaction. [URL: https://www.researchgate.net/figure/Graphical-timeline-of-key-developments-in-the-Biginelli-reaction_fig1_369280928]

- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. [URL: https://ijppr.humanjournals.com/dyhidropyrimidone-derivatives-a-review-on-synthesis-and-its-therapeutic-importance/]

- YouTube. (2018). Biginelli Reaction. [URL: https://m.youtube.

- Molecules. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [URL: https://www.mdpi.com/1420-3049/27/3/1054]

Sources

- 1. Pietro Biginelli: The Man Behind the Reaction - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. BIGINELLI REACTION | PPT [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biginelli Reaction [sigmaaldrich.com]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Potential of 2-Thioxo-Dihydropyrimidinone Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Derivatives of 2-thioxo-dihydropyrimidinone (DHPM) represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of their synthesis, key pharmacological properties, and the underlying mechanisms of action. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, supported by experimental protocols and mechanistic insights to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Versatility of the Dihydropyrimidinone Scaffold

The dihydropyrimidinone (DHPM) core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1][2] The thioxo-derivatives, specifically 2-thioxo-dihydropyrimidinones, have garnered significant interest for their enhanced pharmacological profiles. These compounds are typically synthesized through the Biginelli reaction, a one-pot multicomponent reaction that offers a straightforward and efficient route to a wide array of structurally diverse molecules.[3][4][5][6] The inherent structural features of the DHPM nucleus, including a pyrimidine core which is a fundamental component of nucleic acids, contribute to their ability to interact with various biological targets.[2] This guide will explore the significant therapeutic potential of these compounds across several key disease areas.

Synthetic Strategies: The Biginelli Reaction and Its Modifications

The cornerstone for the synthesis of 2-thioxo-dihydropyrimidinones is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and thiourea.[7][3][5] This acid-catalyzed reaction is valued for its operational simplicity and the ability to generate molecular diversity.[4][5]

2.1. Classical Biginelli Reaction Mechanism

The reaction mechanism is believed to initiate with the condensation between the aldehyde and thiourea to form an iminium intermediate.[3] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization through the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring.[3]

Caption: Generalized workflow of the Biginelli reaction for DHPM synthesis.

2.2. Modern Synthetic Modifications

To improve yields, reduce reaction times, and adhere to green chemistry principles, numerous modifications have been developed. These include the use of various catalysts such as Lewis acids, ionic liquids, and solid-phase synthesis approaches.[5][6][8] Microwave-assisted synthesis has also emerged as a rapid and efficient method for generating DHPM libraries.[9]

Anticancer Potential: Targeting Cell Division and Beyond

A significant area of investigation for 2-thioxo-dihydropyrimidinone derivatives is their anticancer activity.[1][10] The most well-known example is Monastrol, a selective inhibitor of the mitotic kinesin Eg5, which plays a crucial role in the formation of the bipolar spindle during mitosis.[1][11]

3.1. Mechanism of Action: Eg5 Inhibition

Eg5 is a motor protein essential for separating centrosomes during the early stages of mitosis. Inhibition of Eg5 by DHPM derivatives like Monastrol leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.[11] This targeted approach offers a potential advantage over traditional chemotherapeutics that broadly disrupt the cytoskeleton.

Caption: Mechanism of mitotic arrest induced by Eg5-inhibiting DHPMs.

3.2. Structure-Activity Relationship (SAR) Insights

Studies have shown that the substitution pattern on the aromatic ring at the C4 position of the DHPM scaffold significantly influences anticancer activity.[2] Electron-withdrawing groups often enhance potency. Furthermore, thio-derivatives have demonstrated greater efficacy compared to their oxo-counterparts in some studies.[10]

3.3. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer potential of novel DHPM derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a DHPM derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the DHPM derivative in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

Antimicrobial and Antifungal Activity

Several 2-thioxo-dihydropyrimidinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including resistant strains.[12][13][14]

4.1. Proposed Mechanisms of Action

The exact mechanisms are still under investigation, but it is hypothesized that these compounds may interfere with microbial cellular processes such as:

-

Cell Wall Synthesis: Disruption of the integrity of the bacterial or fungal cell wall.

-

Nucleic Acid Synthesis: Inhibition of enzymes involved in DNA or RNA synthesis, leveraging the structural similarity to pyrimidine nucleobases.

-

Enzyme Inhibition: Targeting essential microbial enzymes.

4.2. Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for selected DHPM derivatives against various pathogens, as reported in the literature.

| Compound Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| Derivative A (e.g., with halogen) | 62.5 - 100 | 100 - 250 | Not Reported | [13] |

| Derivative B (e.g., with NO2) | Not Reported | 100 - 250 | Not Reported | [13] |

| Derivative C | Moderate Activity | Moderate Activity | Good Activity | [12] |

4.3. Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a DHPM derivative against a specific microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth.

-

Compound Dilution: Perform serial two-fold dilutions of the DHPM derivative in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Properties

DHPM derivatives have also been explored for their anti-inflammatory effects.[1][2][15] The proposed mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

5.1. Mechanism of Action: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[16][17] The structural features of some DHPM derivatives, particularly the presence of an aromatic ring and a carboxyl group or bioisostere, make them suitable candidates for binding to the active site of COX-2.[16][17]

Sources

- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. cjm.ichem.md [cjm.ichem.md]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, with a specialized focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable, field-proven experimental protocols.

Introduction: The Significance of Dihydropyrimidinones

Dihydropyrimidinones (DHPMs) and their thione derivatives (DHPMTs) represent a class of heterocyclic compounds of significant interest in medicinal chemistry. These scaffolds are accessible through multicomponent reactions, such as the Biginelli reaction, and exhibit a wide array of pharmacological activities, including antiviral, antitumor, anti-inflammatory, and antihypertensive properties.[1] The biological efficacy of any potential drug candidate, however, is fundamentally linked to its physicochemical properties, most notably its solubility and stability. An understanding of these characteristics is paramount for formulation development, bioavailability, and ensuring a safe and effective therapeutic agent.

This guide will delve into the specific attributes of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a compound characterized by the presence of a methoxyphenyl group, which can influence its lipophilicity and potential for hydrogen bonding, and a thioxo group, which can impact its reactivity and crystal packing.

Physicochemical Characterization of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

A thorough understanding of the intrinsic properties of a compound is the bedrock of any solubility and stability investigation.

Chemical Structure and Functional Groups

The molecular structure of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one comprises a dihydropyrimidine core, a 4-methoxyphenyl substituent at the 6-position, and a thione group at the 2-position. The presence of N-H and C=O functional groups allows for hydrogen bond donor and acceptor capabilities, which are crucial in determining solvent interactions. The methoxy group on the phenyl ring can also participate in hydrogen bonding and influences the overall polarity of the molecule.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not extensively available, we can infer certain properties based on its structure and data from closely related analogs. For instance, the experimental solubility of a similar compound, 6-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, has been reported to be 30.8 µg/mL at pH 7.4.[2] This suggests that our target compound is likely to be sparingly soluble in aqueous media.

Table 1: Predicted Physicochemical Properties of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

| Property | Predicted Value/Information | Implication for Solubility and Stability |

| Molecular Weight | ~248.29 g/mol | Moderate molecular weight, generally favorable for solubility. |

| pKa | Estimated acidic and basic pKa values would be crucial for understanding pH-dependent solubility. The N-H protons are weakly acidic, and the carbonyl and thione groups are weakly basic. | The ionization state will significantly impact aqueous solubility. |

| LogP | The presence of the methoxyphenyl group suggests a moderate to high lipophilicity, likely leading to poor aqueous solubility. | Higher LogP values correlate with lower aqueous solubility and a preference for non-polar solvents. |

| Melting Point | Dihydropyrimidinone derivatives often have high melting points due to intermolecular hydrogen bonding.[3] | A high melting point can indicate strong crystal lattice energy, which can negatively impact solubility. |

Comprehensive Solubility Assessment

A multi-faceted approach is necessary to fully characterize the solubility profile of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol establishes the equilibrium concentration of a compound in a given solvent at a specific temperature.

Experimental Protocol: Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one to a series of vials containing various solvents of interest (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO, and relevant biorelevant media).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the experiment is crucial for confirming that a saturated solution has been achieved.

-

Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated, representing the maximum amount of compound that can dissolve under the given conditions.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.

-

Filtration: Prevents undissolved particles from artificially inflating the measured concentration.

pH-Solubility Profiling

For ionizable compounds, solubility can be dramatically influenced by pH. A pH-solubility profile is essential for predicting in vivo dissolution.

Experimental Protocol: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Solubility Determination: Perform the shake-flask method as described above in each of the prepared buffers.

-

Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH at which the compound exhibits maximum and minimum solubility.

Diagram: Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

In-Depth Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[5][6] These studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[7][8][9]

Rationale and Regulatory Context

International Council for Harmonisation (ICH) guidelines recommend subjecting a drug substance to a variety of stress conditions to understand its degradation pathways.[5] This information is vital for developing stable formulations and establishing appropriate storage conditions.

Recommended Stress Conditions

A comprehensive forced degradation study for 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one should include the following conditions:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Exposure to a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Reaction with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 70-80°C).

-

Photostability: Exposing the solid compound and its solution to UV and visible light.

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24-72 hours | Hydrolysis of the pyrimidine ring, ether cleavage. |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24-72 hours | Ring opening, hydrolysis of amide-like bonds. |

| Oxidation | 3% H₂O₂, RT | 24 hours | Oxidation of the thione group to a sulfoxide or sulfone. |

| Thermal | 70°C, solid state | 1-2 weeks | General decomposition, potential dimerization or polymerization. |

| Photolytic | UV/Vis light | 1-2 weeks | Photochemical reactions, formation of radicals. |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in appropriate solvents and expose them to the stress conditions outlined in Table 2. For solid-state studies, expose the neat compound.

-

Time-Point Sampling: At regular intervals, withdraw aliquots of the stressed samples.

-

Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis to prevent further degradation.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all major degradation products are accounted for.

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for a Comprehensive Forced Degradation Study.

Data Interpretation and Best Practices

-

Solubility Data: The solubility data should be reported in standard units (e.g., mg/mL or µM) and should always be accompanied by the temperature and pH at which it was determined.

-

Stability Data: The results of the forced degradation studies should be presented as the percentage of the parent compound remaining and the percentage of each major degradation product formed over time.

-

Method Validation: The analytical methods used for quantification in both solubility and stability studies must be appropriately validated for accuracy, precision, linearity, and specificity.

-

Material Characterization: The solid form of the compound (e.g., crystalline vs. amorphous) can significantly impact solubility and stability. It is essential to characterize the solid form used in these studies.

Conclusion

A thorough investigation of the solubility and stability of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a prerequisite for its advancement as a potential therapeutic agent. The experimental protocols and principles outlined in this guide provide a robust framework for generating the critical data required by researchers and drug development professionals. By systematically evaluating its physicochemical properties, the scientific community can unlock the full therapeutic potential of this promising dihydropyrimidinone derivative.

References

-

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

-

Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open. Available at: [Link]

-

6-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. PubChem. Available at: [Link]

-

Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

-

Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures. ResearchGate. Available at: [Link]

-

Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-